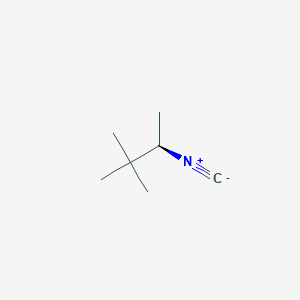![molecular formula C10H15N4+ B1624213 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile CAS No. 91945-90-3](/img/structure/B1624213.png)
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile
Overview
Description
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two dimethylamino groups and a malononitrile moiety, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency . Another method involves the use of high-pressure synthesis procedures, which promote reactions in a short period and provide high yields .
Industrial Production Methods
Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of high-pressure reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature and pressure to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The compound can undergo condensation reactions with electrophilic reagents to form a wide range of products.
Substitution Reactions: It can react with nucleophiles in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, hydroxylamine hydrochloride, guanidine hydrochloride, and various amines . Reaction conditions typically involve refluxing in solvents such as ethanol or acetic acid, often in the presence of a base like triethylamine .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electron-donating dimethylamino groups and electron-withdrawing cyano groups allows it to participate in a wide range of reactions. The compound can form stable intermediates that facilitate the formation of heterocyclic structures .
Comparison with Similar Compounds
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Similar in structure but with an amino group instead of dimethylamino groups.
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Another compound with a cyano group and a heterocyclic moiety.
Uniqueness
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile is unique due to its combination of dimethylamino and cyano groups, which provide a balance of nucleophilic and electrophilic properties. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of reactions to form diverse products .
Properties
IUPAC Name |
2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13(2)6-5-10(14(3)4)9(7-11)8-12/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLIUPTMOVCPA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide](/img/structure/B1624133.png)








![(E,E)-[5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl]triphenylphosphonium chloride](/img/structure/B1624149.png)



